bis(3-chlorophenyl) hydrogen phosphate
Description
Bis(3-chlorophenyl) hydrogen phosphate is an organophosphate ester featuring two 3-chlorophenyl groups attached to a central phosphate group, with one hydroxyl group remaining on the phosphorus atom. This structure confers unique physicochemical properties, including acidity from the hydroxyl group and steric/electronic effects from the meta-chlorinated aromatic rings.
The meta-chloro substituents on the phenyl rings introduce moderate electron-withdrawing effects, influencing the compound’s stability, solubility, and reactivity.
Properties
IUPAC Name |
bis(3-chlorophenyl) hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2O4P/c13-9-3-1-5-11(7-9)17-19(15,16)18-12-6-2-4-10(14)8-12/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJQLIQGZQDAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OP(=O)(O)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307364 | |
| Record name | BIS(3-CHLOROPHENOXY)PHOSPHINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79850-87-6 | |
| Record name | NSC190817 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BIS(3-CHLOROPHENOXY)PHOSPHINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl) hydrogen phosphate typically involves the reaction of 3-chlorophenol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction proceeds as follows:
Step 1: 3-chlorophenol is reacted with phosphorus oxychloride in the presence of a base such as pyridine or triethylamine.
Step 2: The reaction mixture is heated to facilitate the formation of bis(3-chlorophenyl) phosphate.
Step 3: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3-chlorophenyl) hydrogen phosphate can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: The compound can be reduced under specific conditions to form corresponding phosphites.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed.
Major Products Formed:
Oxidation: Formation of 3-chloroquinone derivatives.
Reduction: Formation of bis(3-chlorophenyl) phosphite.
Substitution: Formation of substituted phenyl phosphates.
Scientific Research Applications
Chemistry: Bis(3-chlorophenyl) hydrogen phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: In biological research, it is used to study the effects of organophosphorus compounds on enzymatic activities and cellular processes.
Industry: In the industrial sector, this compound is used in the manufacture of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis(3-chlorophenyl) hydrogen phosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of certain enzymes by phosphorylating their active sites, leading to altered cellular functions. The molecular targets include enzymes involved in signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related diaryl phosphates and chlorinated aromatic compounds, highlighting key differences in substituent positions, functional groups, and properties.
Substituent Position and Electronic Effects
Key Observations:
- Functional Groups: The hydroxyl group in this compound increases acidity compared to chlorophosphate derivatives (e.g., ), which may improve solubility in polar solvents.
Thermal and Explosive Properties
While direct data for this compound are absent, comparisons can be inferred from structurally related compounds:
Key Observations:
- Chlorinated phosphates may decompose at elevated temperatures, releasing HCl gas, a common trait in halogenated organics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
